2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 1040665-64-2
Cat. No.: VC11933390
Molecular Formula: C19H17ClN2O4S
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040665-64-2 |
|---|---|
| Molecular Formula | C19H17ClN2O4S |
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN2O4S/c1-24-14-6-7-16(25-2)15(9-14)22-18(23)11-27-19-21-10-17(26-19)12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3,(H,22,23) |
| Standard InChI Key | OTCNFTCWCPNDLN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl |
Introduction
The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic molecule that belongs to the class of acetamides. It features a unique structural framework combining an oxazole ring, a chlorophenyl substituent, and a dimethoxyphenyl group. This compound has been explored for its potential applications in medicinal chemistry due to its promising biological activities and structural versatility.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C17H15ClN2O4S |
| Molecular Weight | 378.83 g/mol |
| Key Functional Groups | - Oxazole ring - Chlorophenyl group - Dimethoxyphenyl group - Acetamide moiety |
| IUPAC Name | 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide |
The compound's structure integrates aromatic and heterocyclic systems, which are often associated with enhanced pharmacological properties. The presence of electron-donating methoxy groups and a sulfur atom further contributes to its reactivity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Oxazole Ring: The oxazole moiety is synthesized through cyclization reactions involving amides or nitriles with appropriate reagents.
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Introduction of the Chlorophenyl Group: A chlorinated aromatic ring is incorporated via electrophilic substitution or coupling reactions.
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Thioether Formation: The sulfanyl linkage is created using thiol derivatives and coupling agents.
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Final Acetamide Functionalization: The acetamide group is introduced through amidation reactions with 2,5-dimethoxyaniline.
These steps are carefully optimized to ensure high yields and purity.
Analytical Characterization
The characterization of this compound can be achieved using standard analytical techniques:
| Technique | Purpose |
|---|---|
| NMR (1H and 13C) | Identifies chemical shifts for protons and carbons in the structure. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups like amides, sulfanyl bonds, and methoxy groups. |
| X-ray Crystallography | Determines the three-dimensional molecular structure. |
Potential Applications
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Drug Development:
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The combination of oxazole and acetamide scaffolds makes it a candidate for anti-inflammatory drug design.
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The chlorophenyl group enhances its potential as an anticancer agent due to known interactions with DNA-binding sites.
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Material Science:
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Sulfanyl-containing compounds are explored for their use in polymer chemistry due to their unique electronic properties.
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Biological Probes:
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The dimethoxyphenyl group can act as a fluorescent marker for imaging applications.
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Research Gaps and Future Directions
Despite its promising structure, detailed studies on the pharmacokinetics, toxicity, and specific biological targets of this compound are lacking. Future research should focus on:
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Conducting comprehensive in vitro assays to evaluate its activity against enzymes like COX-2 or cancer cell lines.
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Performing molecular docking studies to predict binding affinities with biological targets.
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Investigating its metabolic stability and bioavailability through animal models.
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